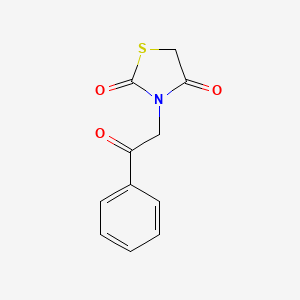

3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Description

Overview of Structural Features and Reactivity of 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and its Derivatives

The compound this compound features the core TZD ring system. Its defining characteristic is the substituent at the nitrogen atom (position 3): a 2-oxo-2-phenylethyl group, which consists of a phenacyl moiety (a phenyl group attached to a carbonyl group, which is in turn attached to a methylene (B1212753) bridge).

Structural Features:

Thiazolidine-2,4-dione Core: This forms the heterocyclic foundation, providing a rigid scaffold with two carbonyl groups that can act as hydrogen bond acceptors.

N-3 Substitution: The acidic proton typically found on the nitrogen at position 3 of the parent TZD ring is replaced by the 2-oxo-2-phenylethyl group. This substitution significantly influences the molecule's polarity, steric profile, and potential interactions with biological targets.

Active Methylene Group (C-5): The methylene group at position 5 of the TZD ring is flanked by two carbonyl groups, making its protons acidic and the carbon nucleophilic. This site is a key center for reactivity. nih.gov

Reactivity: The reactivity of this compound is primarily characterized by two key sites: the nitrogen at position 3 and the methylene group at position 5.

Synthesis (N-Alkylation): The parent compound is typically synthesized via N-alkylation of the thiazolidine-2,4-dione scaffold. The reaction involves treating thiazolidine-2,4-dione with a phenacyl halide, such as 2-bromoacetophenone (B140003) (phenacyl bromide), in the presence of a base. nih.govnih.gov The base deprotonates the TZD nitrogen, creating a nucleophile that attacks the electrophilic carbon of the phenacyl halide, forming the N-C bond.

Knoevenagel Condensation at C-5: The most significant reaction for creating derivatives of this compound is the Knoevenagel condensation. nih.govresearchgate.net The active methylene group at the C-5 position can react with various aromatic or heterocyclic aldehydes in the presence of a basic catalyst (like piperidine (B6355638) or sodium acetate). nih.govresearchgate.net This reaction results in the formation of a C=C double bond, attaching a benzylidene or similar group at the 5-position. This is a widely used strategy to synthesize diverse libraries of TZD derivatives for biological screening. nih.gov For example, the synthesis of (Z)-5-(2-Nitrobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione involves this condensation step. nih.gov

Research Trajectory and Emerging Academic Interest in this compound Derivatives

Academic interest in derivatives of this compound is part of a broader trend exploring the therapeutic potential of N-substituted and 5-substituted TZD analogues. Researchers are actively designing and synthesizing novel compounds based on this scaffold to discover agents with enhanced potency and selectivity for various diseases.

The research trajectory focuses on modifying the phenyl ring of the N-phenacyl group and, more commonly, introducing a wide variety of substituents at the 5-position via Knoevenagel condensation. These modifications are aimed at exploring the structure-activity relationships (SAR) for different biological targets.

Recent studies highlight the investigation of these derivatives for several therapeutic applications:

Anticancer Agents: A significant area of research involves evaluating these compounds for their ability to inhibit cancer cell growth. For instance, derivatives have been synthesized and tested against various cancer cell lines, with some showing potent activity as inhibitors of crucial enzymes like VEGFR-2. rsc.org

Antidiabetic Agents: Building on the known pharmacology of glitazones, new derivatives are being developed as potential modulators of PPAR-γ and other targets like alpha-amylase to achieve better glycemic control. nih.govnih.gov

Antiviral Inhibitors: The TZD scaffold is being explored for activity against various viruses. Recent research has identified thiazolidinedione derivatives as potential inhibitors of Zika Virus (ZIKV) proteins, such as the NS2B-NS3 protease. mdpi.com

Antimicrobial Agents: The search for new antimicrobials has led to the synthesis and evaluation of TZD derivatives against pathogenic bacteria and fungi. nih.gov

The tables below summarize findings from representative research studies, illustrating the diversity of synthesized derivatives and their investigated biological activities.

Table 1: Examples of 3-(2-Oxo-2-arylethyl)-5-(substituted-benzylidene)-1,3-thiazolidine-2,4-dione Derivatives and Their Activities

| Compound ID | N-3 Substituent | C-5 Substituent | Investigated Activity | Key Findings |

| 16b nih.gov | 2-Oxo-2-phenylethyl | 2-Nitrobenzylidene | Antileishmanial | Showed potential as an antileishmanial agent. |

| 5g tandfonline.com | 2-(4-nitrophenyl)-2-oxoethyl | 3,4,5-trimethoxybenzylidene | Aldose Reductase Inhibition | Investigated for potential in managing diabetic complications. |

| GQ-396 mdpi.com | 3-methoxybenzyl | 2-Bromobenzylidene | ZIKV Antiviral | Identified as a potential inhibitor of ZIKV NS2B-NS3 protease. |

| Compound 15 rsc.org | Varied N-substituents | Varied C-5 substituents | Anticancer (VEGFR-2) | Showed potent anti-VEGFR-2 activity and antiproliferative effects. |

Structure

3D Structure

Properties

IUPAC Name |

3-phenacyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-9(8-4-2-1-3-5-8)6-12-10(14)7-16-11(12)15/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNMJMDYFPPGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349557 | |

| Record name | 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88419-01-6 | |

| Record name | 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Investigations of 3 2 Oxo 2 Phenylethyl 1,3 Thiazolidine 2,4 Dione Derivatives

Antihyperglycemic Activity and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Thiazolidinediones are well-established as potent insulin (B600854) sensitizers, primarily exerting their effects through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor crucial for the regulation of glucose and lipid metabolism. wjpmr.comuth.edu

Ligand Binding and Receptor Transactivation Mechanisms

Derivatives of 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione act as agonists for PPAR-γ. wjpmr.comnih.gov Upon binding, these ligands induce a conformational change in the receptor, facilitating its heterodimerization with the retinoid X receptor (RXR). wjpmr.comuth.edu This activated PPAR-γ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. uth.edu This binding initiates the transcription of genes involved in glucose and lipid homeostasis. nih.gov

Molecular docking studies on various thiazolidine-2,4-dione derivatives have elucidated the binding interactions within the ligand-binding domain of PPAR-γ. These studies highlight the importance of the thiazolidinedione headgroup and the substituted side chains in establishing hydrogen bonds and hydrophobic interactions with key amino acid residues, which is crucial for receptor activation. While specific binding affinity data (e.g., Kd or IC50 values) for this compound is not extensively available in public literature, the general mechanism for TZDs involves high-affinity binding to PPAR-γ. For instance, the potent TZD BRL49653 binds to PPAR-γ with a Kd of approximately 40 nM. nih.gov

Gene Trans-repression Pathways in Insulin Sensitization

Beyond gene activation, PPAR-γ activation by thiazolidinedione derivatives also leads to insulin sensitization through gene trans-repression. This mechanism involves the inhibition of inflammatory pathways that contribute to insulin resistance. The activated PPAR-γ/RXR heterodimer can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). nih.gov This interference can occur through competition for limited coactivators or by direct protein-protein interactions, leading to a reduction in the expression of inflammatory cytokines. nih.govmdpi.com

Anticancer and Antiproliferative Potentials

In addition to their metabolic effects, derivatives of this compound have demonstrated significant anticancer and antiproliferative activities in various cancer cell lines. nih.govnih.gov

Cyclin-Dependent Kinase 6 (CDK6) Inhibition Mechanisms

While the broader class of thiazolidinones has been investigated for activity against various cyclin-dependent kinases (CDKs), specific data on the inhibition of Cyclin-Dependent Kinase 6 (CDK6) by this compound and its direct derivatives is limited in the available scientific literature. Some studies have explored other thiazolidinone-based compounds as inhibitors of CDK2, suggesting a potential for this scaffold to interact with the ATP-binding pocket of CDKs. researchgate.netjscholarpublishers.commdpi.com CDK4/6 inhibitors play a crucial role in cancer therapy by blocking the transition from the G1 to the S phase of the cell cycle. vensel.org Further research is required to specifically evaluate the CDK6 inhibitory potential of this compound derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition and Cell Cycle Arrest Induction

A significant mechanism underlying the anticancer activity of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Inhibition of VEGFR-2 blocks the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby suppressing tumor-induced blood vessel formation. nih.gov

Several novel 2,4-dioxothiazolidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. One study reported a series of compounds with potent anti-VEGFR-2 efficacy, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib. nih.gov

Table 1: In Vitro VEGFR-2 Inhibitory Activities of Selected Thiazolidine-2,4-dione Derivatives

| Compound | IC50 (µM) against VEGFR-2 |

|---|---|

| 19 | 0.323 ± 0.014 |

| 20 | 0.21 ± 0.009 |

| 22 | 0.079 ± 0.003 |

| 23 | 0.328 ± 0.014 |

| 24 | 0.203 ± 0.009 |

| Sorafenib (Reference) | 0.046 ± 0.002 |

Data sourced from a study on novel 2,4-dioxothiazolidine derivatives. nih.gov

The antiproliferative effects of these compounds are also linked to their ability to induce cell cycle arrest. For instance, one of the potent VEGFR-2 inhibitors, compound 22, was shown to trigger cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov This indicates that the compound interferes with DNA replication, leading to a halt in cell proliferation.

Apoptosis Induction Pathways (e.g., Caspase-3, Caspase-9, BAX/Bcl-2 Modulation)

Induction of apoptosis, or programmed cell death, is another key mechanism through which this compound derivatives exert their anticancer effects. nih.gov This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Studies have shown that treatment with certain thiazolidinone derivatives leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. The activation of caspase-9 is typically associated with the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The ratio of pro-apoptotic proteins (e.g., BAX) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the BAX/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9. Research on related compounds has demonstrated that they can modulate this ratio in favor of apoptosis by upregulating BAX and downregulating Bcl-2 expression. This shift ultimately triggers the caspase cascade, leading to the execution of apoptosis.

DNA Cleavage Studies in Anticancer Contexts

Derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to interact with and damage DNA. These interactions are considered a key mechanism for inducing cancer cell death. Drug binding can cause structural and conformational changes in DNA, such as bending and unwinding of the double helix, leading to single or double-strand breaks. This damage ultimately inhibits DNA transcription and replication, crucial processes for the proliferation of cancer cells.

Studies on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives have demonstrated their dose-dependent DNA cleavage activity. Using agarose (B213101) gel electrophoresis, researchers observed that at a concentration of 50 μg/mL, these compounds induced partial digestion of DNA. When the concentration was increased to 150 μg/mL, complete cleavage of linear DNA and partial digestion of supercoiled DNA were observed. nih.govnih.govnih.gov This indicates that these derivatives can effectively damage DNA, supporting their potential as anticancer agents.

Further investigations into ferrocene-containing thiazolidine-2,4-dione derivatives have provided more detailed insights into the mechanism of DNA damage. These compounds have been shown to increase the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. In silico docking analyses and competitive DNA binding assays revealed that these derivatives bind to the minor groove of DNA. This interaction is thought to disrupt key DNA damage response proteins, interfering with the cell's ability to repair DNA damage and ultimately leading to cell death. nih.gov

The anticancer potential of these derivatives is not limited to their DNA cleavage activity. They are also known to suppress the growth of various cancer cell lines, including those of the colon, breast, and prostate, through various mechanisms. nih.gov Some substituted thiazolidinedione molecules have been designed to target different molecular pathways involved in cancer progression, such as inhibiting specific enzymes or acting as DNA intercalators. nih.gov

Table 1: DNA Cleavage Activity of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione Derivatives

| Compound Concentration | Observation | Reference |

|---|---|---|

| 50 μg/mL | Partial DNA digestion | nih.gov, nih.gov, nih.gov |

| 150 μg/mL | Complete linear DNA digestion and partial supercoiled DNA digestion | nih.gov, nih.gov, nih.gov |

Antimicrobial Activity

Antibacterial Action, including Inhibition of Cytoplasmic Mur Ligases

The antibacterial properties of this compound derivatives are significantly attributed to their ability to inhibit cytoplasmic Mur ligases. These enzymes (MurC, MurD, MurE, and MurF) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Peptidoglycan provides structural integrity to the bacterial cell, and its inhibition leads to cell lysis and death.

The Mur ligases are responsible for the stepwise addition of amino acids to UDP-N-acetylmuramic acid, forming the UDP-MurNAc-pentapeptide, a key precursor in peptidoglycan synthesis. nih.gov Thiazolidinedione derivatives have been identified as inhibitors of these enzymes, thus disrupting the entire peptidoglycan synthesis pathway.

Research on 5-benzylidenethiazolidin-4-ones, a class of thiazolidinedione derivatives, has shown their potential as multitarget inhibitors of Mur ligases. One particular compound demonstrated activity against MurD, MurE, and MurF with IC50 values in the low micromolar range (2-6 µM), making it a promising candidate for the development of new antibacterial agents. nih.gov The inhibition of multiple enzymes in the same pathway can be advantageous in overcoming bacterial resistance.

The structure-activity relationship studies of these derivatives often reveal that the presence of specific substituent groups on the phenyl ring is crucial for their antibacterial potency. For instance, the presence of electron-withdrawing groups has been shown to enhance the antimicrobial activity of some thiazolidinone derivatives. e3s-conferences.org

Table 2: Inhibitory Activity of a 5-Benzylidenethiazolidin-4-one Derivative against Bacterial Mur Ligases

| Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| MurD | 2-6 | nih.gov |

| MurE | 2-6 | nih.gov |

| MurF | 2-6 | nih.gov |

Antifungal Properties and Fungal Lanosterol (B1674476) 14α-Demethylase Inhibition

Thiazolidine-2,4-dione derivatives have emerged as a promising class of antifungal agents. One of the key mechanisms underlying their antifungal action is the inhibition of lanosterol 14α-demethylase (CYP51A1). nih.gov This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to the arrest of fungal growth.

The azole class of antifungal drugs, such as fluconazole (B54011) and ketoconazole, also target lanosterol 14α-demethylase. nih.gov They function by coordinating with the heme iron in the active site of the enzyme, thereby inhibiting its activity. nih.gov Molecular docking studies have suggested that thiazolidinone derivatives can also interact with the active site of fungal CYP51A1, indicating a similar mechanism of action. nih.gov

In vitro studies have demonstrated the antifungal efficacy of various thiazolidinone derivatives against a range of Candida species, including Candida albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.gov The potency of these compounds is often comparable to that of established antifungal drugs like fluconazole and clotrimazole. nih.gov Structure-activity relationship studies have shown that modifications to the thiazolidinone scaffold, such as the introduction of a methyl group at the C5 position or halogen atoms on the N3-aryl ring, can significantly enhance their antifungal activity. nih.gov

Beyond the inhibition of lanosterol 14α-demethylase, some thiazolidinedione derivatives may exert their antifungal effects through other mechanisms. For instance, certain derivatives have been shown to cause morphological changes in the yeast cell wall and may be associated with the disruption of glucose transport. nih.gov

Antileishmanial Activity and Prodrug Bioactivation by Nitroreductases

Derivatives of thiazolidine-2,4-dione, particularly those incorporating a nitrostyryl moiety, have demonstrated significant potential as antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. A promising strategy in the development of antileishmanial drugs is the use of prodrugs that are selectively activated within the parasite.

Research has shown that certain nitrostyrylthiazolidine-2,4-dione derivatives act as prodrugs that are bioactivated by nitroreductases present in Leishmania parasites. nih.govnih.gov These enzymes are capable of reducing the nitro group on the compound, leading to the formation of cytotoxic metabolites. These reactive metabolites can then form covalent adducts with parasitic macromolecules, leading to parasite death. nih.govnih.gov This selective activation within the parasite contributes to a favorable therapeutic window, with lower toxicity to host cells.

One particular compound, bearing a nitro group at the meta position of the phenyl ring, has been identified as a hit compound with good antileishmanial activity against Leishmania infantum (EC50 = 7 µM) and low cytotoxicity against human cell lines, resulting in good selectivity indices. nih.govdundee.ac.uk The lipophilicity and aqueous solubility of these compounds are also important factors for their potential as orally available drugs. nih.govnih.gov

The structure-activity relationship studies of these derivatives have highlighted the importance of the nitro group and its position on the phenyl ring for their antileishmanial activity. nih.govnih.gov This targeted approach, leveraging the parasite's own enzymatic machinery for drug activation, represents a promising avenue for the development of new and effective treatments for leishmaniasis.

Table 3: Antileishmanial Activity and Cytotoxicity of a Hit Nitrostyrylthiazolidine-2,4-dione Derivative

| Parameter | Value | Reference |

|---|---|---|

| EC50 against L. infantum | 7 µM | nih.gov, dundee.ac.uk |

| CC50 against HepG2 cells | 101 µM | nih.gov, dundee.ac.uk |

| CC50 against THP-1 cells | 121 µM | nih.gov, dundee.ac.uk |

| Selectivity Index (HepG2) | 14 | nih.gov, dundee.ac.uk |

| Selectivity Index (THP-1) | 17 | nih.gov, dundee.ac.uk |

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the development of new antimycobacterial agents. Thiazolidine-2,4-dione derivatives have been identified as a promising scaffold for the design of novel antitubercular drugs.

Several studies have reported the synthesis and evaluation of thiazolidine-2,4-dione-based hybrids with potent antimycobacterial activity. nih.govnih.gov These hybrid molecules often incorporate other pharmacophores, such as thiosemicarbazones or pyridinecarbohydrazones, to enhance their activity.

In one study, a series of thiazolidine-2,4-dione-based hybrids with pyridine-4-carbohydrazone substituents demonstrated high antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Mycobacterium tuberculosis H37Ra. nih.gov Importantly, these compounds also exhibited low cytotoxicity against Vero cells, indicating a good safety profile. nih.gov

Another series of TZD-based hybrids with 4-unsubstituted thiosemicarbazone substituents also showed very high antimycobacterial activity, with MIC values in the range of 0.031-0.125 µg/mL. researchgate.net These compounds were also found to be non-toxic to Vero cells at the tested concentrations. researchgate.net Furthermore, some of these TZD-based hybrids have shown synergistic effects when combined with first-line anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin, which could be a valuable strategy to combat drug resistance. researchgate.net

The high efficacy and favorable safety profile of these thiazolidine-2,4-dione derivatives make them promising candidates for further development as new antimycobacterial agents.

Table 4: Antimycobacterial Activity of Thiazolidine-2,4-dione Derivatives

| Derivative Type | MIC Range (µg/mL) | Reference |

|---|---|---|

| Pyridine-4-carbohydrazone hybrids | As low as 1 | nih.gov |

| 4-unsubstituted thiosemicarbazone hybrids | 0.031-0.125 | researchgate.net |

Neuroprotective Effects in Models of Neurodegenerative Disorders

Thiazolidine-2,4-dione derivatives have shown significant promise in preclinical models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to multiple mechanisms of action.

In a scopolamine-induced model of Alzheimer's disease in rats, specific (E)-5-(benzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione derivatives, such as TZ3O and TZ4M, have been shown to alleviate cognitive decline. nih.gov Another derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C), has been investigated for its ability to inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov In both cellular and animal models, TZ4C reduced the expression of phosphorylated tau, as well as markers of cellular stress (HSP70) and apoptosis (cleaved caspase-3). nih.gov These findings suggest that thiazolidine-2,4-dione derivatives can protect neurons from damage and improve memory function. nih.gov

In models of Parkinson's disease, thiazolidinediones have demonstrated neuroprotective effects on dopaminergic neurons. nih.gov These compounds can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation and mitochondrial function. nih.govnih.gov By activating PPAR-γ, thiazolidinediones can protect neurons from apoptosis by inducing the expression of antioxidant enzymes and regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov They have also been shown to restore mitochondrial ultrastructure and function, which are often impaired in neurodegenerative diseases. nih.gov

The neuroprotective effects of thiazolidinone derivatives are also linked to their anti-inflammatory properties. They can down-regulate the overexpression of pro-inflammatory cytokines by modulating pathways such as NF-κB and NLRP3, thereby reducing neuronal damage caused by neuroinflammation. jelsciences.com

Modulation of Cholinergic Pathways and Acetylcholinesterase Inhibition

Derivatives of this compound have been identified as potent modulators of cholinergic pathways, primarily through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key strategy in managing Alzheimer's disease (AD). nih.govsemanticscholar.org By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is essential for memory and cognitive functions. nih.govbiointerfaceresearch.com

Studies on various thiazolidine-2,4-dione (TZD) derivatives have demonstrated their potential as AChE inhibitors. For instance, (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) have shown neuroprotective effects by alleviating cognitive decline in scopolamine-induced Alzheimer's models in rats. nih.gov Another derivative, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1), was identified as a potent AChE inhibitor with an IC50 of 165.93 nM. nih.gov The anticholinergic approach of these TZD derivatives highlights their potential in improving memory and cognitive impairments associated with neurodegenerative diseases. nih.gov

| Compound Derivative | Reported Activity | Model System | Reference |

|---|---|---|---|

| (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) | Neuroprotective, alleviated cognitive decline | Scopolamine-induced Alzheimer's model in rats | nih.gov |

| (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) | Neuroprotective, alleviated cognitive decline | Scopolamine-induced Alzheimer's model in rats | nih.gov |

| 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1) | Potent AChE inhibitor (IC50 = 165.93 nM) | In vitro enzymatic assay | nih.gov |

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) | Inhibited AChE activity in rat hippocampus | Scopolamine-induced memory impairment model in rats | nih.gov |

Impact on Phosphorylated Tau (p-Tau) and Heat Shock Protein 70 (HSP70) Expression

The pathology of Alzheimer's disease is significantly characterized by the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. mdpi.com Certain derivatives of this compound have been shown to influence the expression of phosphorylated tau (p-Tau). For example, the derivative (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) was found to reduce the expression of p-Tau in both a cellular model of tauopathy and in the hippocampus of rats with scopolamine-induced memory impairment. nih.gov Similarly, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1) downregulated p-Tau expression levels in PC12 cells. nih.gov

Heat Shock Protein 70 (HSP70) is a molecular chaperone that plays a role in the degradation of tau protein. nih.gov The modulation of HSP70 expression is another mechanism through which these compounds may exert their neuroprotective effects. Studies have shown that both TZ4C and CHT1 can lead to a reduced expression of HSP70. nih.govnih.gov This suggests a complex interplay where these thiazolidinedione derivatives may influence tau pathology through multiple pathways.

| Compound Derivative | Effect on p-Tau | Effect on HSP70 | Model System | Reference |

|---|---|---|---|---|

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) | Reduced expression | Reduced expression | SH-SY5Y cells and rat hippocampus | nih.gov |

| 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1) | Downregulated expression | Downregulated expression | PC12 cells | nih.gov |

Attenuation of Cognitive Impairment in Alzheimer's Disease Models

Derivatives of this compound have demonstrated the ability to mitigate cognitive deficits in animal models of Alzheimer's disease. This therapeutic effect is closely linked to their activities on cholinergic pathways and tau pathology. nih.govnih.gov

In a scopolamine-induced model of memory impairment in rats, which mimics the cholinergic deficit of AD, treatment with derivatives such as TZ3O and TZ4M showed a significant neuroprotective effect by alleviating cognitive decline. nih.gov Another derivative, TZ4C, was also shown to enhance memory function in rats with scopolamine-induced memory impairment, as evaluated by Morris water maze and passive avoidance tests. nih.gov These findings underscore the potential of this class of compounds to address the symptomatic cognitive decline associated with Alzheimer's disease. nih.govnih.gov

Antioxidant Properties and Mechanisms of Reactive Oxygen Species Scavenging

Thiazolidine-2,4-dione derivatives are recognized for their antioxidant properties, which contribute to their therapeutic potential. nih.govnih.govmdpi.com Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. dntb.gov.ua TZD derivatives can counteract oxidative stress by scavenging ROS. nih.gov The mechanism often involves the donation of a proton to the ROS, thereby preventing the propagation of the damaging cascade. nih.gov

A variety of TZD derivatives have been synthesized and evaluated for their antioxidant capabilities using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govzu.ac.ae For example, new phenolic derivatives of thiazolidine-2,4-dione have shown potent antiradical and electron-donating activities, in some cases comparable to reference antioxidants like ascorbic acid. dntb.gov.ua The antioxidant capacity of these compounds can protect cells, proteins, and DNA from damage induced by oxidative stress. nih.gov

Anti-inflammatory and Anti-arthritic Activity

The thiazolidinedione scaffold is a key feature in compounds exhibiting significant anti-inflammatory and potential anti-arthritic activities. benthamscience.comsciforum.net Inflammation is a complex biological response implicated in conditions like rheumatoid arthritis. nih.gov Thiazolidinedione derivatives can modulate inflammatory pathways, in part by acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Activation of PPARγ can lead to the downregulation of pro-inflammatory mediators. nih.gov

Research has shown that these derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govtandfonline.com For instance, certain thiazolidinedione-quinoline hybrids have been shown to significantly decrease the concentration of IFN-γ and TNF-α. nih.gov While some studies suggest a potential risk-reducing effect of thiazolidinediones on rheumatoid arthritis in patients with type 2 diabetes, the findings have not always been statistically significant. nih.gov

Anticonvulsant Activity and Central Nervous System (CNS) Effects

The thiazolidinone core structure is considered a promising scaffold for the development of new anticonvulsant agents. zsmu.edu.uaindexcopernicus.comnih.gov Various derivatives have been synthesized and screened for their anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test. zsmu.edu.uamdpi.combenthamdirect.com

These studies have identified several thiazolidinone derivatives with significant anticonvulsant properties. zsmu.edu.uamdpi.com The mechanism of action for their anticonvulsant effects may involve the modulation of various CNS targets. For example, some derivatives are thought to antagonize N-methyl-D-aspartate (NMDA) and non-NMDA receptors. benthamdirect.com The search for new anticonvulsants from this chemical class is driven by the need for drugs with improved safety and efficacy profiles compared to existing treatments. zsmu.edu.ua

Lipoxygenase Inhibition Activity

Lipoxygenases (LOX) are enzymes that play a role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids. nih.gov Inhibition of LOX is a therapeutic strategy for inflammatory conditions. Several thiazolidinedione derivatives have been investigated for their ability to inhibit lipoxygenase. nih.govnih.gov

In vitro studies have demonstrated that certain synthesized thiazolidinediones can inhibit soybean lipoxygenase activity, with some compounds showing inhibition in the range of 7.7% to 76.3%. nih.govsemanticscholar.org For example, a series of benzothiazole-based thiazolidinones were evaluated, and one compound was identified as the most potent, with an IC50 of 13 μM for LOX inhibition. nih.gov These findings suggest that thiazolidinedione derivatives are a promising class of compounds for the development of novel anti-inflammatory agents that act through the inhibition of the lipoxygenase pathway. nih.govnih.gov

Other Investigated Biological Activities.

Beyond their more extensively studied applications, derivatives of this compound have been the subject of research for a variety of other potential therapeutic properties. These investigations have revealed promising antimicrobial, anticonvulsant, and anti-inflammatory activities, broadening the pharmacological profile of this class of compounds.

Antimicrobial and Antifungal Activity

A notable area of investigation for thiazolidine-2,4-dione derivatives is their potential as antimicrobial agents. Research has demonstrated that certain derivatives, particularly those with substitutions at the 5-position of the thiazolidine (B150603) ring, exhibit significant activity against a range of microbial pathogens.

One study focused on a series of 5-arylidene-thiazolidine-2,4-dione derivatives and evaluated their antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as yeast. The findings indicated that these compounds were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values observed to be in the range of 2 to 16 µg/mL. nih.gov

Another investigation into 5-arylidene-thiazolidine-2,4-dione derivatives reported significant antibacterial potential against Staphylococcus aureus ATCC 29213. scielo.br Two compounds, in particular, demonstrated noteworthy activity with MICs of 62.5 µg/mL and 31.25 µg/mL, and a Minimum Bactericidal Concentration (MBC) of over 500 µg/mL. scielo.br

Furthermore, the antifungal properties of these derivatives have been explored. Novel derivatives of Mycosidine, which are 3,5-substituted thiazolidine-2,4-diones, have been synthesized and tested for their in vitro antifungal activity. nih.gov Some of these compounds showed high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeast. nih.gov Mycosidine itself, chemically identified as (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, has been approved for topical treatment of fungal skin infections. nih.gov

Table 1: Antimicrobial Activity of 5-Arylidene-Thiazolidine-2,4-dione Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-Nitro-arylidene)-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | nih.gov |

| 5-(4-Methoxy-arylidene)-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | nih.gov |

| 5-(4-Hydroxy-arylidene)-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | nih.gov |

| Derivative 3f | S. aureus ATCC 29213 | 62.5 | scielo.br |

| Derivative 3j | S. aureus ATCC 29213 | 31.25 | scielo.br |

Anticonvulsant Activity

The potential for thiazolidinone derivatives to act as anticonvulsant agents has also been a focus of scientific inquiry. These compounds have been evaluated in various seizure models to determine their efficacy in controlling convulsions.

A screening study of new thiazolidinone derivatives identified a lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (coded as Les-6222), which demonstrated significant anticonvulsant properties. zsmu.edu.ua This compound was studied in a dose-dependent manner, with the most effective dose identified as 100 mg/kg in seizure models induced by pentylenetetrazole and maximal electroshock. zsmu.edu.ua

Further research into thiazole-bearing 4-thiazolidinones revealed several derivatives with excellent anticonvulsant activity. mdpi.com Among the tested compounds, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester showed promising results in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com

In a study of novel thiazolidin-4-one substituted thiazole (B1198619) derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as the most active derivative in the series when tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com

Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives

| Compound | Seizure Model | Effective Dose | Reference |

|---|---|---|---|

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | Pentylenetetrazole & Maximal Electroshock | 100 mg/kg | zsmu.edu.ua |

| 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Pentylenetetrazole & Maximal Electroshock | Not specified | mdpi.com |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES & scPTZ | Not specified | biointerfaceresearch.com |

Anti-inflammatory Activity

Derivatives of thiazolidine-2,4-dione have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a commonly used assay to evaluate the anti-inflammatory potential of new compounds.

In one such study, a series of pyrazolyl-2,4-thiazolidinedione derivatives were evaluated. researchgate.net Out of 40 compounds tested, 14 showed anti-inflammatory activity that was either equipotent or more potent than the standard drug, indomethacin. researchgate.net For instance, compound 9e exhibited an 86% inhibition of edema, which was very close to the 90% inhibition shown by indomethacin. researchgate.net

Another study investigated the effects of two thiazolidine derivatives, 2-(2-hydroxyphenyl)-1,3-thiazolidin-4-ylmethanone (1b) and 2-hydroxy-4-{[2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carbonyl]amino}benzoic acid (1d), on carrageenan-induced inflammatory pain in mice. researchgate.netnih.govnih.gov Both compounds were found to attenuate thermal hyperalgesia and mechanical allodynia at doses of 1, 3, and 10 mg/kg, and also reduced the expression of the pro-inflammatory cytokine IL-1β in the spinal cord. researchgate.netnih.govnih.gov

Table 3: Anti-inflammatory Activity of Thiazolidinedione Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Percentage Edema Inhibition (%) | Standard Drug | Reference |

|---|---|---|---|

| Pyrazolyl-2,4-thiazolidinedione derivative (5b) | 79 | Indomethacin | researchgate.net |

| Pyrazolyl-2,4-thiazolidinedione derivative (5c) | 81 | Indomethacin | researchgate.net |

| Pyrazolyl-2,4-thiazolidinedione derivative (5f) | 86 | Indomethacin | researchgate.net |

| Pyrazolyl-2,4-thiazolidinedione derivative (9e) | 86 | Indomethacin | researchgate.net |

Structure Activity Relationship Sar Studies of 3 2 Oxo 2 Phenylethyl 1,3 Thiazolidine 2,4 Dione Derivatives

Elucidation of Structural Requirements for Modulating Biological Potency

The biological activity of thiazolidine-2,4-dione derivatives is fundamentally linked to their core structure and the nature of the substituents appended to it. The TZD ring itself, with its hydrogen bond donor (the N-H group, if unsubstituted) and two hydrogen bond acceptor carbonyl groups, is a key structural feature. researchgate.net SAR studies have consistently shown that the potency and selectivity of these compounds can be significantly modulated by strategic modifications at two primary sites: the nitrogen atom at position 3 (N-3) and the methylene (B1212753) group at position 5 (C-5). nih.govresearchgate.net

The general structural requirements for bioactivity often involve:

An intact thiazolidine-2,4-dione ring system which acts as an essential anchor or pharmacophore.

A lipophilic side chain, frequently attached at the N-3 position, which can influence pharmacokinetic properties and target engagement.

A variable substituent group at the C-5 position, often an aryl or heteroaryl moiety introduced via a benzylidene bridge, which plays a crucial role in target specificity and potency. ump.edu.plnih.gov

Derivatives featuring an exocyclic double bond at the C-5 position, known as 5-ene-4-thiazolidinones or 5-arylidene-thiazolidine-2,4-diones, are of particular interest. ump.edu.pl The conjugation of this double bond with the C-4 carbonyl group creates a Michael acceptor system, which can potentially react with nucleophilic residues in biological targets, although this feature is also a point of discussion regarding selectivity. ump.edu.pl The nature of the substituent on the C-5-arylidene ring is a critical determinant of biological activity. ump.edu.pl

Influence of Substituent Variations at the N-3 Position on Target Interaction and Activity

Modifications at the N-3 position have been shown to dramatically alter the biological activity of TZD derivatives. For instance, in the context of antimicrobial agents, N-3 modification can lead to a 5- to 40-fold increase in activity. nih.gov A study involving new series of N-3 substituted TZD derivatives bearing a pyrazole (B372694) moiety demonstrated that the lipophilic characteristics of the N-3 substituent were crucial for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In other applications, specific N-3 substitutions are used to tailor the molecule for particular targets. For example, in the development of anticancer agents targeting the epidermal growth factor receptor (EGFR), various benzyl (B1604629) groups with different substitutions (e.g., trifluoromethyl) have been introduced at the N-3 position. nih.gov Similarly, attaching a 6-hydroxyhexyl chain at this position has also been explored. nih.gov The introduction of a carboxylic acid residue, such as an acetic acid group, at the N-3 position has been investigated. nih.gov This modification can lead to a decrease in the hepatotoxicity associated with some TZD "glitazone" drugs and may shift the compound's activity away from being a Peroxisome Proliferator-Activated Receptor (PPAR) agonist while retaining high antidiabetic activity through other mechanisms. nih.gov

The table below summarizes the effect of various N-3 substituents on the biological activity of TZD derivatives.

| N-3 Substituent | Observed Effect | Biological Target/Activity | Reference |

|---|---|---|---|

| General Alkyl/Aryl Groups | Can increase antimicrobial activity 5- to 40-fold. | Antimicrobial | nih.gov |

| Pyrazole Moiety | Lipophilicity of the substituent is crucial for antibacterial potency. | Antibacterial (Gram-positive & Gram-negative) | researchgate.net |

| 3-(Trifluoromethyl)benzyl | Component of derivatives designed for anticancer activity. | Anticancer (EGFR targeting) | nih.gov |

| 6-Hydroxyhexyl | Component of derivatives designed for anticancer activity. | Anticancer | nih.gov |

| Acetic Acid Group | Decreases hepatotoxicity and PPAR activity while maintaining antidiabetic effects. | Antidiabetic | nih.gov |

Impact of Chemical Modifications at the C-5 Position on Efficacy and Selectivity

The C-5 position is arguably the most frequently modified site on the thiazolidine-2,4-dione ring, and these alterations have a profound impact on the efficacy and selectivity of the resulting derivatives. ump.edu.plnih.gov The most common modification is the Knoevenagel condensation of the C-5 methylene group with various aromatic or heteroaromatic aldehydes, leading to 5-benzylidene or 5-arylidene derivatives. nih.govfrontiersin.org

The electronic properties of the substituents on the aromatic ring at the C-5 position are critical. SAR studies have repeatedly demonstrated that the presence of electron-withdrawing groups (e.g., chloro, fluoro, nitro) or electron-donating groups (e.g., hydroxy, methoxy) on the phenyl ring can significantly enhance or diminish biological activity. e3s-conferences.orgresearchgate.net

Anticancer Activity : For VEGFR-2 inhibitors, the C-5 position is part of a hetero-aromatic system designed to occupy the hinge region of the enzyme's active site. nih.gov In one study, a C-5 benzylidene derivative with an unsubstituted terminal phenyl ring showed potent activity, which was further enhanced by the addition of a hydroxyl or chloro group. nih.gov Another study on anticancer agents found that a cyano moiety on the C-5 phenyl group resulted in remarkable activity against several cancer cell lines. nih.gov

Antimicrobial Activity : The presence of chloro and hydroxy substituted benzylidene moieties at the C-5 position has been shown to result in potent antimicrobial activity. e3s-conferences.org A study on antibacterial agents found that compounds substituted with hydroxyl, methoxy, nitro, and chloro groups on the C-5 aryl ring displayed good activity. researchgate.net

Antidiabetic Activity : Simple 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives have been identified as a class of α-glucosidase inhibitors. nih.gov Modifications at this position are central to the development of novel PPAR-γ modulators for antidiabetic applications. rsc.org

The following table presents examples of C-5 modifications and their corresponding biological effects.

| C-5 Modification | Substituent on Aryl Ring | Observed Effect | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Benzylidene | Unsubstituted Phenyl | High activity. | VEGFR-2 Inhibition | nih.gov |

| Benzylidene | Hydroxy Phenyl | Higher activity than unsubstituted phenyl. | VEGFR-2 Inhibition | nih.gov |

| Benzylidene | Chloro Phenyl | Higher activity than unsubstituted phenyl. | VEGFR-2 Inhibition | nih.gov |

| Benzylidene | Cyano Phenyl | Remarkable anticancer activity. | Anticancer (Hela, PC3, etc.) | nih.gov |

| Benzylidene | Chloro / Hydroxy | Potent antimicrobial activity. | Antimicrobial | e3s-conferences.org |

| Benzylidene | 3-Trifluoromethyl | High selectivity as a Pim-1 inhibitor. | Pim-1/Pim-2 Kinase Inhibition | nih.gov |

| Hydroxyphenylmethylidene | Hydroxy | Novel inhibitors of Leishmania pteridine (B1203161) reductase 1. | Antileishmanial | nih.gov |

Stereochemical Considerations and Enantiomeric Purity in SAR Elucidation

Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, and thiazolidine-2,4-dione derivatives are no exception. The introduction of chiral centers, particularly at the C-5 position or on substituents at the N-3 position, can lead to the formation of enantiomers or diastereomers with potentially different pharmacological and toxicological profiles.

When the C-5 position is substituted with a single group (not via an exocyclic double bond), it becomes a chiral center. The synthesis of such compounds often results in a racemic mixture. Similarly, condensation reactions can produce geometric isomers (Z/E) around the exocyclic double bond at the C-5 position. For instance, (Z)-5-benzylidenethiazolidine-2,4-dione derivatives have been specifically designed as VEGFR-2 inhibitors. nih.gov

One study highlighted that the synthesis of thiazolidine (B150603) derivatives by condensing an aldehyde with cysteine can produce two types of isomers (diastereomers), cis-(2R,4R) and trans-(2S,2R), which are often difficult to separate. nanobioletters.com The ratio of these isomers can be heavily dependent on the solvent used during the reaction. nanobioletters.com Another investigation into N-methylated 1,3-thiazolidines prepared from chiral precursors like ephedrine (B3423809) and pseudoephedrine found two distinct isomers when a methyl group was present at the C-2 position. researchgate.net The stereochemistry of these compounds was deduced using NMR spectroscopy, and interconversion between the isomers was observed. researchgate.net

The elucidation of the specific stereochemistry responsible for biological activity is a crucial aspect of SAR. The use of enantiomerically pure starting materials or the separation of stereoisomers is essential for accurately determining which configuration provides the optimal interaction with the target, thereby maximizing efficacy and minimizing potential off-target effects.

Identification of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For thiazolidine-2,4-dione derivatives, SAR studies have helped to identify key pharmacophoric features for various targets.

VEGFR-2 Inhibitors : A ligand-based drug design approach identified key pharmacophoric features for VEGFR-2 inhibition. nih.gov These include a hetero-aromatic system, provided by the (Z)-5-benzylidenethiazolidine-2,4-dione core, capable of occupying the hinge region of the enzyme's active site. This is typically linked to a hydrophobic tail, such as a terminal phenyl ring, and connected via moieties like amides or hydrazides. nih.gov

Antimicrobial Agents : For antimicrobial activity, a crucial feature is often the lipophilicity of the substituents, particularly at the N-3 position. researchgate.net The TZD scaffold itself is a core element, with modifications at N-3 and C-5 being used to modulate the spectrum and potency of the antimicrobial effect. nih.govnih.gov

Antileishmanial Agents : In the inhibition of Leishmania pteridine reductase 1, the thiazolidinone ring acts as a bioisosteric replacement for the natural pteridine/purine ring of the substrate. nih.gov The 5-(hydroxyphenylmethylidene) group is a key feature for interaction with this specific target. nih.gov

PPAR-γ Agonists : For the well-known antidiabetic activity via PPAR-γ agonism, the classic pharmacophore includes the acidic TZD headgroup, a central linker, and a lipophilic tail. The TZD headgroup is essential for binding to the receptor. nih.govrsc.org

Computational and Molecular Modeling Investigations of 3 2 Oxo 2 Phenylethyl 1,3 Thiazolidine 2,4 Dione Derivatives

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding characteristics of 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione derivatives with various biological targets, including enzymes and receptors.

Prediction of Binding Modes and Affinities with Enzymes and Receptors

Molecular docking studies have been extensively employed to elucidate the binding modes and predict the binding affinities of thiazolidine-2,4-dione derivatives with a variety of protein targets. These studies are crucial for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

For instance, in the pursuit of novel anti-diabetic agents, derivatives have been docked into the ligand-binding domain of peroxisome proliferator-activated receptor-γ (PPAR-γ). The docking scores, which represent the binding free energy, for a series of (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamide derivatives ranged from -5.021 to -7.765 kcal/mol, indicating a high affinity for the binding pocket. nih.gov Compound 3j in this series exhibited the highest binding score of -7.765 kcal/mol. nih.gov

Similarly, in the context of anticancer drug design, thiazolidine-2,4-dione derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Docking of 5-benzylidenethiazolidine-2,4-dione derivatives into the ATP binding pocket of VEGFR-2 revealed significant binding interactions. researchgate.net Another study on hybrids of thiazolidine-2,4-dione with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline also demonstrated strong binding to VEGFR-2, with affinity values as favorable as -26.60 kcal/mol for some compounds. ijcaonline.org

Furthermore, the antimicrobial potential of these derivatives has been investigated through docking against microbial enzymes. A study on 3,5-disubstituted-2,4-thiazolidinediones as inhibitors of E. coli MurB enzyme reported Glide docking scores ranging from -3.97 to -5.86 Kcal/mol. semanticscholar.org These findings highlight the versatility of the thiazolidine-2,4-dione scaffold in interacting with diverse biological targets.

| Derivative Series | Target Protein | Docking Score Range (kcal/mol) | Most Potent Compound | Reference |

| (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamides | PPAR-γ | -5.021 to -7.765 | Compound 3j (-7.765) | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione derivatives | VEGFR-2 | Not specified | Compound 22 | researchgate.net |

| Thiazolidine-2,4-dione-2-oxo-1,2-dihydroquinoline hybrids | VEGFR-2 | Up to -26.60 | Compound 8a | ijcaonline.org |

| 3,5-disubstituted-2,4-thiazolidinediones | E. coli MurB | -3.97 to -5.86 | Compound IIIm (-5.866) | semanticscholar.org |

Analysis of Protein–Ligand Interaction Profiles (PLIP)

The analysis of protein-ligand interaction profiles provides a detailed understanding of the non-covalent interactions that stabilize the ligand-protein complex. These interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, are critical for binding affinity and selectivity. While the term PLIP may not be explicitly used in all studies, the detailed analysis of these interactions serves the same purpose.

In the case of PPAR-γ agonists, molecular docking revealed that the thiazolidine-2,4-dione core and its substituents form key interactions with amino acid residues in the active site. For example, compound 3j was found to interact with specific amino acids within the PPAR-γ binding pocket, contributing to its high binding affinity. nih.gov

For VEGFR-2 inhibitors, the 2-oxoquinoline arm of certain hybrid molecules was observed to occupy the hinge region of the receptor, forming hydrogen bonds with residues like Cys919. ijcaonline.org The thiazolidine-2,4-dione moiety, acting as a linker, engaged in multiple hydrophobic interactions with residues such as Val916, Val848, and Phe1047. ijcaonline.org This detailed interaction mapping is crucial for optimizing the ligand structure to enhance binding potency.

The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to automatically detect and visualize these non-covalent contacts. tandfonline.com Such analyses reveal that the stability of the ligand-protein complex is often dictated by a network of interactions. For instance, the presence of hydrogen bond acceptors in the thiazolidine-2,4-dione ring allows for effective binding to target receptors. researchgate.net

| Derivative | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| Compound 3j | PPAR-γ | Specific active site residues | Not detailed | nih.gov |

| Compound 8a | VEGFR-2 | Cys919, Leu840, Val916, Phe1047 | Hydrogen bonds, Hydrophobic interactions | ijcaonline.org |

| Thiazolidine-2,4-dione derivatives | General | Not specified | Hydrogen bonds | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. These models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as inhibitors of protein-tyrosine phosphatase 1B (PTP1B) successfully developed a predictive model. nanobioletters.com This model, which incorporated various molecular descriptors, demonstrated a strong correlation between the predicted and experimentally observed inhibitory activities (pIC50 values). nanobioletters.com The robustness of the QSAR model suggests its utility in forecasting the potency of novel derivatives within this chemical class. nanobioletters.com

Another QSAR model was developed for the inhibition of soybean lipoxygenase by thiazolidinedione derivatives. semanticscholar.org This model, with a high correlation coefficient (R² = 0.88), identified key molecular descriptors such as Mor29m, G2u, and MAXDP as being significant for the inhibitory activity. semanticscholar.org Such models provide valuable insights into the structural features that govern the biological activity of these compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational stability of ligand-protein complexes and the dynamics of their interactions.

MD simulations performed on thiazolidine-2,4-dione derivatives in complex with PPAR-γ have been used to assess the stability of the binding. nih.gov The root mean square deviation (RMSD) of the protein's Cα atoms is often monitored to evaluate the stability of the complex. For compounds 3h , 3i , and 3j , the RMSD values were found to be less than 4 Å, which is considered acceptable for small globular proteins and indicates the formation of a stable complex. nih.gov

In the study of VEGFR-2 inhibitors, MD simulations authenticated the high affinity and stable binding of promising compounds within the receptor's active site. ijcaonline.org These simulations can reveal subtle conformational changes and the persistence of key interactions over time, which are not apparent from static docking studies.

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

DFT analysis has been applied to thiazolidine-2,4-dione derivatives to understand their electronic properties and reactivity. researchgate.net For instance, the optimized geometry and electronic structure of a Re(V)-thiazolidine-2,4-dione complex were investigated using DFT at the B3LYP level of theory, showing good agreement with experimental data. researchgate.net Such studies can elucidate the nature of bonding and charge transfer within the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. DFT calculations on various derivatives provide insights into these parameters, which can be correlated with their biological activity.

In Silico Predictions for Research and Development

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These predictions help in the early identification of compounds with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of late-stage failures in drug development.

Several studies on thiazolidine-2,4-dione derivatives have included in silico ADMET profiling. For a series of novel thiazolidine-2,4-dione derivatives, ADME parameters were evaluated, and the compounds were found to be "drug-like" based on criteria such as Lipinski's rule of five.

In another study, thiazolidinedione derivatives designed as PPAR-γ modulators were analyzed for their ADMET properties. The results indicated that these compounds exhibited favorable human intestinal absorption and blood-brain barrier penetration profiles. nih.gov Similarly, for potential VEGFR-2 inhibitors, in silico ADMET studies suggested acceptable pharmacokinetic properties, with negligible predicted blood-brain barrier penetration, indicating a potential for reduced central nervous system side effects. researchgate.net

| Derivative Series | Predicted Property | Finding | Reference |

| (4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivatives | Drug-likeness | All compounds were found to be drug-like. | |

| Thiazolidinedione derivatives for PPAR-γ | ADME | Favorable human intestinal absorption and BBB penetration. | nih.gov |

| Thiazolidine-2,4-diones for VEGFR-2 | ADMET | Acceptable ADMET profile, negligible BBB penetration. | researchgate.net |

Conclusion and Future Research Directions for 3 2 Oxo 2 Phenylethyl 1,3 Thiazolidine 2,4 Dione Research

Synthesis of Novel Analogs with Enhanced and Specific Biological Activities

The versatility of the thiazolidine-2,4-dione core is a significant advantage, allowing for extensive structural modifications to fine-tune biological activity. nih.gov Future synthetic efforts should focus on creating a diverse library of analogs of 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione to probe for enhanced potency and target specificity.

Key synthetic strategies will likely involve:

Modification of the N-3 Substituent: The 2-oxo-2-phenylethyl group at the N-3 position is a primary site for modification. Systematic alteration of the phenyl ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, potentially improving interactions with biological targets. Furthermore, replacing the phenyl ring with other aromatic or heterocyclic systems could unlock novel activities. nih.gov

Substitution at the C-5 Position: The methylene (B1212753) group at the C-5 position of the TZD ring is another critical point for derivatization, commonly achieved through Knoevenagel condensation with various aldehydes. nih.govmdpi.com Introducing substituted benzylidene groups or other arylidene moieties at this position has been a successful strategy for developing TZD derivatives with potent anticancer, antimicrobial, and antidiabetic activities. mdpi.commdpi.come3s-conferences.org

Creation of Hybrid Molecules: A promising strategy involves the synthesis of hybrid compounds that conjugate the this compound moiety with other known pharmacophores. For instance, creating hybrids with structures known to have antimycobacterial or anticancer properties could lead to synergistic effects or dual-acting agents. mdpi.comnih.gov

These synthetic explorations will be crucial for generating compounds with not only improved potency but also enhanced selectivity, thereby reducing potential off-target effects.

Exploration of New Biological Targets and Disease Indications

While thiazolidinediones are classically known as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), primarily for the treatment of type 2 diabetes, recent research has revealed a much broader pharmacological profile for this class of compounds. nih.govmdpi.com A key future direction is to screen this compound and its newly synthesized analogs against a wide array of biological targets to uncover novel therapeutic applications.

Potential areas for exploration include:

Anticancer Activity: Many TZD derivatives have demonstrated potent anticancer activity by targeting various pathways. Investigations could focus on their potential as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 6 (CDK6), or as dual inhibitors of targets like PPARγ and Histone Deacetylases (HDACs). nih.govmdpi.comacs.org

Antimicrobial and Antiviral Potential: The TZD scaffold is present in compounds with significant antimicrobial activity, sometimes by inhibiting essential bacterial enzymes like Mur ligases. nih.gov Recent studies have also highlighted the potential of TZD derivatives as antiviral agents against a range of viruses, including Zika virus (ZIKV), by inhibiting key viral enzymes like the NS2B-NS3 protease or the NS5 RNA-dependent RNA polymerase. mdpi.com

Anti-inflammatory Effects: Given the role of inflammation in numerous diseases, exploring the anti-inflammatory potential of these compounds beyond PPAR-γ modulation is warranted. nih.govnih.gov Screening against targets in inflammatory cascades could open up applications in autoimmune disorders and neurodegenerative diseases.

This expanded biological screening is essential for repositioning TZD derivatives beyond metabolic diseases and into oncology, infectious diseases, and immunology.

Integration of Advanced Computational Methods in Lead Optimization

To accelerate the drug discovery process and rationalize the design of new analogs, the integration of advanced computational methods is indispensable. ucl.ac.ukucl.ac.uk These in silico techniques can provide deep insights into molecular interactions and predict pharmacological properties, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming high-throughput screening.

Key computational approaches to be employed include:

Molecular Docking: This technique can be used to predict the binding poses and affinities of novel analogs within the active sites of various biological targets. mdpi.comnih.govnih.gov It is a crucial tool for prioritizing compounds for synthesis and for understanding the structural basis of their activity.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the molecular interactions than static docking models. nih.govrsc.org

In Silico ADME/Tox Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the discovery pipeline is critical. Computational models can estimate parameters like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net

By combining these computational tools, researchers can adopt a more targeted and efficient approach to lead optimization, focusing resources on compounds with the highest probability of success.

Development of Robust Structure-Activity Relationship Models for Predictive Design

A systematic investigation of how structural modifications influence biological activity is fundamental to medicinal chemistry. For this compound and its analogs, developing robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is a critical future step. nih.govnih.gov

The development of these models will involve:

Systematic Synthesis and Screening: A library of analogs with systematic variations at the N-3 and C-5 positions, as well as on the phenyl ring, needs to be synthesized and tested against specific biological targets.

SAR Analysis: Initial SAR studies will provide qualitative insights, for example, determining whether bulky or electron-withdrawing groups on the phenyl ring increase or decrease activity. youtube.com This helps to identify key structural features essential for potency and selectivity. acs.org

QSAR Modeling: Using the biological activity data from the screened library, 3D-QSAR models can be generated. rsc.org These mathematical models provide a quantitative correlation between the physicochemical properties of the molecules and their biological activity, enabling the prediction of the potency of virtual compounds before their synthesis.

Robust and validated QSAR models will serve as powerful predictive tools, guiding the design of next-generation compounds with optimized activity profiles.

Challenges and Opportunities in the Translational Research of Thiazolidine-2,4-dione Derivatives

Moving a promising compound from the laboratory to clinical application is fraught with challenges, but the TZD scaffold also presents unique opportunities. A forward-looking research strategy must anticipate and address these translational hurdles.

Challenges:

Pharmacokinetic Profile: Achieving optimal drug-like properties, including good oral bioavailability and appropriate metabolic stability, is a common challenge. nih.gov Some derivatives may suffer from poor solubility or rapid metabolism, requiring structural optimization. researchgate.net

Safety and Selectivity: The TZD class has historically faced challenges related to off-target effects and adverse events. Future research must rigorously demonstrate the selectivity of new analogs and establish a favorable safety profile through comprehensive preclinical testing.

Drug Resistance: In applications such as oncology and infectious diseases, the potential for acquired drug resistance is a significant concern that needs to be evaluated.

Opportunities:

Proven Pharmacophore: The TZD ring is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, which increases the probability of discovering new activities. nih.goveurekaselect.com

Targeting Multiple Diseases: The demonstrated broad-spectrum activity of TZD derivatives provides the opportunity to develop treatments for various pressing diseases, including cancer, drug-resistant infections, and viral illnesses. nih.govmdpi.commdpi.com

Combination Therapies: Novel TZD derivatives could be developed as adjuvants or in combination with existing drugs. For example, some compounds have shown synergistic effects with first-line tuberculosis drugs, potentially shortening treatment duration and combating resistance. nih.gov

By proactively addressing these challenges and leveraging the inherent opportunities of the TZD scaffold, the translational potential of derivatives of this compound can be fully realized.

Data on Thiazolidine-2,4-dione Derivatives

| Compound Class/Derivative | Biological Target/Activity | Key Findings |

| General Thiazolidinediones | PPAR-γ Agonists | Act as insulin (B600854) sensitizers for the treatment of type 2 diabetes. nih.gov |

| Thiazolidinone-Acridine Hybrids | Anticancer | Showed activity against various cancer cell lines, including HCT116. mdpi.com |

| TZD-Thiosemicarbazone Hybrids | Antimycobacterial | Exhibited high activity against Mycobacterium tuberculosis and synergistic effects with isoniazid (B1672263). nih.gov |

| Novel TZD Derivatives (GQ-396, GQ-402) | Antiviral (Zika Virus) | Demonstrated inhibition of ZIKV replication; in silico studies suggest targeting of NS2B-NS3 protease and NS5 polymerase. mdpi.com |

| 5-benzylidene-TZD derivatives | PTP1B Inhibition | Designed to overcome poor membrane permeability associated with charged PTP1B modulators. nih.gov |

| Phenolic TZD Derivatives | Antioxidant | Polyphenolic derivatives acted as potent antiradical and electron donors, comparable to reference antioxidants. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions between aldehydes and thiazolidinone precursors. For example, phenyl isocyanate reacts with thiazolidinone derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by reflux and purification via recrystallization from methanol . Electrophilic attacks using chloroacetyl chloride or phenylisothiocyanate on propionitrile intermediates are also viable routes .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR/IR Spectroscopy : To confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR) and molecular structure .

- Mass Spectrometry : To verify molecular weight (e.g., exact mass via Q-TOF instruments) .

- Single-Crystal X-ray Diffraction : For precise bond-length and stereochemical analysis (e.g., C–C bond lengths ~1.36–1.42 Å) .

Q. What biological activities are associated with this compound?

- Methodological Answer : Thiazolidine-2,4-dione derivatives exhibit:

- Antidiabetic Activity : Via PPAR-γ receptor modulation, validated through glucose uptake assays in adipocyte cell lines .

- Antimicrobial Properties : Tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). To address this:

- Perform dose-response curves across multiple cell lines (e.g., HepG2 for antidiabetic activity vs. HEK293 for cytotoxicity).

- Validate purity using HPLC (>95% purity threshold) and compare structural analogs (e.g., 5-arylidene derivatives) to isolate active pharmacophores .

Q. What crystallography techniques are optimal for determining the compound’s 3D structure?

- Methodological Answer : Use single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Key parameters include:

- Data-to-Parameter Ratio : ≥13.5 for reliable refinement.

- R-Factor : <0.03 for high accuracy .

Software suites like SHELX or OLEX2 are recommended for structure solution .

Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to track abiotic degradation (e.g., hydrolysis under pH 7–9) and photolysis rates (λ = 254 nm).

- Biotic Transformation : Employ soil microcosms to analyze microbial metabolism (e.g., LC-MS/MS for metabolite identification) .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algae (growth inhibition) .

Q. What are the critical safety protocols for handling this compound in advanced research?

- Methodological Answer :

Retrosynthesis Analysis